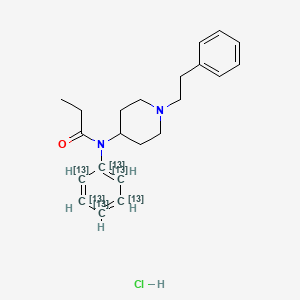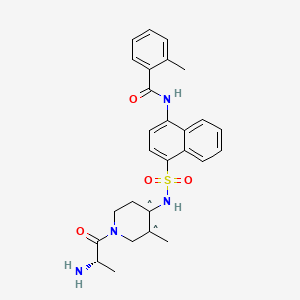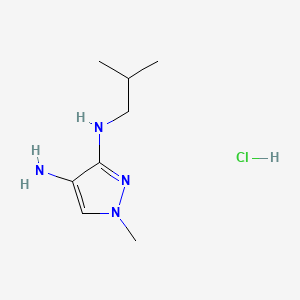
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride typically involves the following steps:
Formation of Piperidine Core: The piperidine core can be synthesized through a series of reactions starting from simple precursors such as 1,4-diketones or 1,4-diamines.
Phenethyl Substitution: The phenethyl group is introduced through nucleophilic substitution reactions, often using phenethyl halides.
Amide Formation: The final step involves the formation of the amide bond between the piperidine derivative and the propionamide group, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study receptor interactions, enzyme inhibition, or other biochemical pathways.
Medicine
In medicinal chemistry, derivatives of piperidine are often explored for their potential therapeutic effects, including analgesic, anesthetic, or anti-inflammatory properties.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide: A similar compound without the 13C6 isotope labeling.
N-(1-phenethylpiperidin-4-yl)-N-(4-fluorophenyl)propionamide: A derivative with a fluorine substitution on the phenyl ring.
Uniqueness
The uniqueness of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)propionamide,monohydrochloride lies in its specific isotopic labeling, which can be useful in tracing studies, mass spectrometry, and other analytical techniques.
属性
分子式 |
C22H29ClN2O |
|---|---|
分子量 |
378.9 g/mol |
IUPAC 名称 |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H/i4+1,7+1,8+1,11+1,12+1,20+1; |
InChI 键 |
LHCBOXPPRUIAQT-VKPZFBAHSA-N |
手性 SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3.Cl |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)

![3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12349654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349661.png)
![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)


![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)

![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)

![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)


